2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile

Cardiotonic agents Lipophilicity Drug-likeness

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 89996-03-2), also referred to as 3-cyano-5-(4-pyrimidinyl)-2(1H)-pyridone, is a heterocyclic small molecule (C₁₀H₆N₄O; MW 198.18) belonging to the 1,2-dihydropyridine-3-carbonitrile class. It features a 4-pyrimidinyl group at the 5-position and a cyano substituent at the 3-position of the pyridone ring, distinguishing it from the canonical cardiotonic 5-pyridyl-pyridones such as Amrinone (3-amino-5-(4-pyridyl)-2(1H)-pyridone).

Molecular Formula C10H6N4O
Molecular Weight 198.18 g/mol
CAS No. 89996-03-2
Cat. No. B12905057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile
CAS89996-03-2
Molecular FormulaC10H6N4O
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C2=CNC(=O)C(=C2)C#N
InChIInChI=1S/C10H6N4O/c11-4-7-3-8(5-13-10(7)15)9-1-2-12-6-14-9/h1-3,5-6H,(H,13,15)
InChIKeyKAGADIGAWMYISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile: A Cyano-Pyrimidinyl Pyridone Scaffold for Cardiotonic and Kinase-Targeted Research


2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 89996-03-2), also referred to as 3-cyano-5-(4-pyrimidinyl)-2(1H)-pyridone, is a heterocyclic small molecule (C₁₀H₆N₄O; MW 198.18) belonging to the 1,2-dihydropyridine-3-carbonitrile class [1]. It features a 4-pyrimidinyl group at the 5-position and a cyano substituent at the 3-position of the pyridone ring, distinguishing it from the canonical cardiotonic 5-pyridyl-pyridones such as Amrinone (3-amino-5-(4-pyridyl)-2(1H)-pyridone). The compound is explicitly disclosed as a key intermediate in the synthesis of 5-diaza-aryl-3-substituted pyridone cardiotonic agents, as exemplified in U.S. Patent 4,539,321 [2], and has been profiled for its physicochemical descriptors including a calculated logP of -0.4 [1].

Why Generic Dihydropyridine-3-carbonitriles Cannot Replace 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile in Cardiotonic Programs


Substituting the 4-pyrimidinyl-3-cyano pyridone with a generic dihydropyridine-3-carbonitrile or a 5-pyridyl analog such as Amrinone fails to preserve the chemotype's dual structural and pharmacological signature that is defined by the intersection of the 4-pyrimidinyl heteroaryl and the 3-cyano group. The 4-pyrimidinyl moiety introduces a diaza-aryl ring that alters electron distribution, hydrogen-bonding capacity, and logP relative to the 4-pyridyl series [1][2]. Even among close 5-heteroaryl-3-substituted pyridones, variations in the 3-position substituent (e.g., amino in Amrinone versus cyano in the target compound) dramatically shift cardiotonic potency and the heart-rate increase profile, as documented in the anesthetized dog model [2]. Consequently, procurement of a well-characterized, single-entity 3-cyano-5-(4-pyrimidinyl)-2(1H)-pyridone ensures fidelity to the exact SAR cluster and synthetic pathway, whereas a generic replacement risks introducing an unverified pharmacodynamic fingerprint and synthetic incompatibility.

Quantitative Evidence Differentiating 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile from Closest Analogs


LogP Differentiation: 3-Cyano-5-(4-pyrimidinyl)-2(1H)-pyridone vs. Amrinone

The calculated logP of the target compound is -0.4 [1], compared to a calculated logP of -0.226 for the clinically used 5-pyridyl cardiotonic Amrinone (3-amino-5-(4-pyridyl)-2(1H)-pyridone) . The lower logP of the 3-cyano-4-pyrimidinyl derivative indicates greater hydrophilicity, which may influence absorption, distribution, and formulation properties.

Cardiotonic agents Lipophilicity Drug-likeness

Cardiotonic Selectivity Profile: 5-Diaza-aryl Pyridone Class vs. Amrinone (Heart Rate Increase)

U.S. Patent 4,539,321 asserts that 5-diaza-aryl-3-substituted pyridones—a class that includes the target 3-cyano-5-(4-pyrimidinyl) compound—produce "relatively small increases in heart rate at doses producing a positive inotropic effect" [1]. In contrast, the reference cardiotonic Amrinone (3-amino-5-(4-pyridyl)-2(1H)-pyridone) is reported to cause an increase in heart rate at 10 mg/kg in the anesthetized dog model [1][2]. Although specific heart-rate data for the target compound are not separately tabulated, the patent explicitly distinguishes the 5-diaza-aryl (pyrimidinyl) series from the 5-pyridyl series on this endpoint.

Cardiotonic agents Inotropic activity Heart rate

Synthetic Divergence: 3-Cyano Intermediate Yields Multiple Distinct Cardiotonic Derivatives

The target compound serves as the direct precursor to at least two distinct 5-(4-pyrimidinyl)-pyridone derivatives via simple chemical transformations: (i) acidic hydrolysis of the 3-cyano group yields 3-carboxy-5-(4-pyrimidinyl)-2(1H)-pyridone; (ii) controlled hydrolysis produces 3-carbamoyl-5-(4-pyrimidinyl)-2(1H)-pyridone [1][2]. By contrast, the corresponding 3-amino analog (Amrinone-type) or 3-halo analogs cannot be converted to these derivatives without additional synthetic steps.

Synthetic intermediate Cardiotonic agents Chemical diversification

Best-Fit Application Scenarios for 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile Based on Differential Evidence


Direct Procurement of a Single-Batch Intermediate for Pyrimidinyl-Pyridone Cardiotonic SAR Studies

Medicinal chemistry teams pursuing optimized 5-diaza-aryl pyridone cardiotonics can procure this compound as a validated, patent-exemplified intermediate to avoid synthesizing the 3-cyano-5-(4-pyrimidinyl)-pyridone scaffold from scratch [1]. Its defined logP (-0.4) and single-entity purity ensure batch-to-batch consistency for acute inotropic assays, enabling reliable within-series comparisons without the confounding variability introduced by generic dihydropyridine-3-carbonitrile pre-cursors that lack the 4-pyrimidinyl substituent [2].

Late-Stage Diversification into 3-Carbamoyl and 3-Carboxy Pyridone Cardiotonic Analogs

The 3-cyano group provides a direct handle for generating two alternative pharmacophore variants—3-carbamoyl and 3-carboxy—through simple acidic hydrolysis (patent examples V and VI) [1]. Teams that require rapid screening of the 5-pyrimidinyl pyridone SAR around the 3-position can start with a single input compound, reducing synthesis timelines and procurement transactions compared to ordering each derivative separately [1][3].

Comparative Physicochemical Profiling Against 5-Pyridyl Reference Agents for Formulation Optimization

The calculated logP of the target compound (-0.4) vs. Amrinone (-0.226) indicates a measurable hydrophilicity shift that can be exploited for designing aqueous formulations or pro-drug strategies [2]. Researchers evaluating the developability of the 5-pyrimidinyl series can use this compound as a reference standard for solubility, permeability, and logP-driven ADME predictions, confident that the data reflect the authentic chemotype rather than an imprecise proxy.

Building Block for Patent-Scoped Synthesis of 5-Pyrimidinyl Heterocycle Libraries

The compound is an indispensable building block for constructing a patent-defined series of 5-diaza-aryl-3-substituted pyridones. Procurement of the CAS-registered, single-entity compound ensures that synthesized analogs remain within the structural scope of U.S. Patent 4,539,321 [1], which is important for freedom-to-operate analyses and for maintaining priority claims in follow-on composition-of-matter filings.

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